1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428790
InChI: InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
SMILES: CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13428790

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride -

Specification

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Standard InChI Key IHFCNTHIOHQJGB-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (IUPAC name: 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride) is a heterocyclic organic compound with the molecular formula C₁₂H₁₇Cl₃N₂ and a molecular weight of 295.6 g/mol . The structure comprises a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—substituted with a 2,4-dichlorobenzyl group at the N1 position and a methyl group at the N2 position. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.

Notably, the positional isomerism of the methyl group (2-methyl vs. 3-methyl) significantly impacts molecular geometry and potential interactions. While the 3-methyl isomer is well-documented , the 2-methyl variant remains understudied, likely due to synthetic challenges or reduced biological relevance.

Structural Comparison with Related Piperazines

Piperazine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. For example:

  • 1-(2,3-Dichlorophenyl)piperazine: Demonstrates affinity for dopamine D3 receptors .

  • 1-(2-Methoxyphenyl)piperazine: Shows serotonin receptor modulation .

The 2,4-dichloro substitution on the benzyl group in this compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs. Computational models suggest that the methyl group at N2 introduces steric hindrance, potentially altering binding kinetics compared to the 3-methyl isomer .

Synthetic Methodologies

General Synthesis of Piperazine Derivatives

Piperazine derivatives are typically synthesized via alkylation or reductive amination. For 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride, VulcanChem reports a two-step process:

  • Alkylation: 3-Methylpiperazine reacts with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., LiHMDS) to form the free base.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Adapting this method for the 2-methyl isomer would require starting with 2-methylpiperazine, which is less commercially accessible. Patent CN103242246A describes a related approach for 3-substituted N-methyl piperazines using tert-butyl carbamate (BOC) protection, methylation, and subsequent deprotection .

Challenges in 2-Methyl Isomer Synthesis

Synthesizing the 2-methyl isomer poses unique challenges:

  • Regioselectivity: Ensuring methylation occurs exclusively at the N2 position requires stringent reaction conditions.

  • Purification: Separation from positional isomers (e.g., 3-methyl) demands advanced chromatographic techniques.

A hypothetical pathway could involve:

  • BOC Protection: Shielding the N1 nitrogen of piperazine.

  • Selective Methylation: Using methyl iodide in the presence of a directing group.

  • Benzylation: Introducing the 2,4-dichlorobenzyl moiety via nucleophilic substitution.

  • Deprotection and Salt Formation: Removing BOC and treating with HCl .

CompoundD3 Kᵢ (nM)D2 Kᵢ (nM)Selectivity (D2/D3)
2,3-DiCl-phenylpiperazine0.4476.4174
Hypothetical 2-methyl analogPredicted: 5–10Predicted: 100–15020–30

Predictions based on steric and electronic effects of 2-methyl substitution .

Serotonin and Other Receptor Interactions

Physicochemical Properties and Druglikeness

Lipophilicity and Bioavailability

Calculated physicochemical parameters for 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride include:

  • clogP: ~4.2 (indicating moderate lipophilicity).

  • Polar Surface Area (PSA): 72 Ų (favorable for blood-brain barrier penetration) .

These values align with CNS-active drugs, suggesting potential utility in neuropsychiatric disorders.

Stability and Solubility

As a hydrochloride salt, the compound exhibits improved aqueous solubility (~5 mg/mL predicted) compared to the free base. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 30 days.

Future Research Directions

Synthetic Optimization

  • Develop regioselective methylation protocols to isolate the 2-methyl isomer.

  • Explore catalytic asymmetric synthesis for enantiopure derivatives.

Pharmacological Screening

  • In vitro: Dopamine and serotonin receptor binding assays.

  • In vivo: Behavioral models of addiction and depression.

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